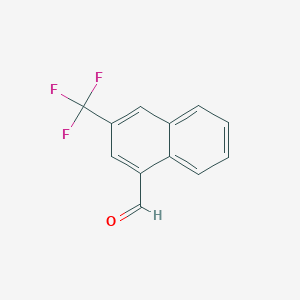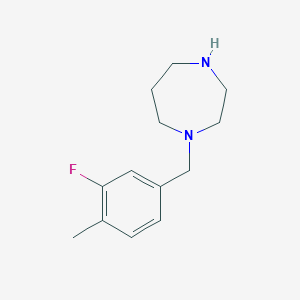
2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .
Preparation Methods
The synthesis of 2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of a substituted indole, followed by fluorination and alkylation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole can be compared with other indole derivatives such as:
2-Methyl-3-nitro-1H-indole: Similar in structure but lacks the ethyl and fluoro substituents.
7-Fluoro-1H-indole: Lacks the nitro and methyl groups.
3-Methyl-4-nitro-1H-indole: Lacks the ethyl and fluoro substituents. The presence of the ethyl, fluoro, and nitro groups in this compound makes it unique and can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-ethyl-7-fluoro-3-methyl-4-nitro-1H-indole |
InChI |
InChI=1S/C11H11FN2O2/c1-3-8-6(2)10-9(14(15)16)5-4-7(12)11(10)13-8/h4-5,13H,3H2,1-2H3 |
InChI Key |
LCIMJRWSXWJLPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=CC(=C2N1)F)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)



![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)

![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)



